molecular formula C9H12ClNO2 B8171080 2-Chloro-3-(2-methoxyethoxy)aniline

2-Chloro-3-(2-methoxyethoxy)aniline

Cat. No.: B8171080
M. Wt: 201.65 g/mol
InChI Key: KGIRQZGCHSJDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(2-methoxyethoxy)aniline is a substituted aniline derivative featuring a chlorine atom at the 2-position and a 2-methoxyethoxy group at the 3-position of the benzene ring. This compound combines electron-withdrawing (Cl) and electron-donating (methoxyethoxy) substituents, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

2-chloro-3-(2-methoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-12-5-6-13-8-4-2-3-7(11)9(8)10/h2-4H,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIRQZGCHSJDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-methoxyethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloroaniline with 2-methoxyethanol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Another method involves the palladium-catalyzed amination of 2-chloro-3-iodoaniline with 2-methoxyethanol. This reaction is carried out under mild conditions using a palladium catalyst, such as palladium acetate, and a ligand, such as triphenylphosphine, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of 2-Chloro-3-(2-methoxyethoxy)aniline may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-Chloro-3-(2-methoxyethoxy)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and inhibition. Its structure may mimic certain biological molecules, making it useful in biochemical research.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals. Its reactivity makes it a valuable building block in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-methoxyethoxy)aniline depends on its specific application. In biochemical research, it may interact with enzymes or receptors, inhibiting or modifying their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents critically affect electronic properties. Key comparisons include:

2-Chloro-4-(2-methoxyethoxy)aniline
  • Structure : Chlorine at 2-position, methoxyethoxy at 4-position.
  • Comparison: The para-substitution of the methoxyethoxy group (vs. meta in the target compound) alters resonance effects.
3-Chloro-2-(2,2-difluoroethoxy)aniline ()
  • Structure : Chlorine at 3-position, difluoroethoxy at 2-position.
  • Comparison: The difluoroethoxy group is more electron-withdrawing than methoxyethoxy due to fluorine’s electronegativity.
2-Chloro-N-(methoxymethyl)aniline ()
  • Structure: Chlorine at 2-position, methoxymethyl (-OCH2CH3) at the amino group.
  • Comparison: The methoxymethyl group introduces steric hindrance near the amino group, which may reduce polymerization efficiency compared to the target compound’s methoxyethoxy substituent, which extends away from the ring .

Physicochemical Properties

Solubility
  • Target Compound : The 2-methoxyethoxy group enhances solubility in polar organic solvents (e.g., DMSO, DMF) due to its ether linkage and extended alkyl chain.
  • Poly(2-chloroaniline-co-2-methoxyaniline) (): Copolymers with methoxy groups exhibit improved solubility in organic solvents compared to unsubstituted polyaniline, suggesting similar behavior for the target compound .
  • 3-Chloro-2-(2,2-difluoroethoxy)aniline (): The difluoroethoxy group may reduce solubility in water but improve compatibility with fluorinated solvents .
Thermal Stability
  • Poly(2-chloroaniline-co-2-methoxyaniline)/NaAlg Blend (): Shows thermal stability up to ~250°C, attributed to the stabilizing effects of both chloro and methoxy groups. The target compound’s methoxyethoxy substituent may further enhance thermal resistance due to its longer chain .
Conductive Polymers
  • Poly(2-chloroaniline-co-2-methoxyaniline) (): Exhibits semiconducting behavior (2.15 × 10⁻⁴ S/cm) due to balanced electron-withdrawing (Cl) and donating (methoxy) effects. The target compound’s methoxyethoxy group could further optimize charge transport by reducing steric hindrance .
  • 2-(2-Methoxyethoxy)Aniline (): Polymerizes into conductive materials for electrochemical applications. The absence of a chloro group in this analog limits its electron-withdrawing capacity, highlighting the importance of the target compound’s dual functionality .
Pharmaceutical Intermediates
  • 2-Chloro-5-(trifluoromethyl)aniline (): Used in antischistosomal drug synthesis. The target compound’s methoxyethoxy group may improve bioavailability compared to trifluoromethyl substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.